PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
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Overview
Description
PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a molecular formula of C28H39NO4 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-butoxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive quinoline derivatives.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pentyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trimethyl group.
2-butoxyphenyl benzoate: Shares the butoxyphenyl group but has a different core structure.
Uniqueness
PENTYL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H39NO4 |
---|---|
Molecular Weight |
453.6g/mol |
IUPAC Name |
pentyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H39NO4/c1-6-8-12-16-33-27(31)24-19(3)29-21-17-28(4,5)18-22(30)26(21)25(24)20-13-10-11-14-23(20)32-15-9-7-2/h10-11,13-14,25,29H,6-9,12,15-18H2,1-5H3 |
InChI Key |
OZHSOJBWEHAWSZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCCCC)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCCCC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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